molecular formula C16H29NO B8811073 1-Morpholino-cyclododecene

1-Morpholino-cyclododecene

Cat. No. B8811073
M. Wt: 251.41 g/mol
InChI Key: SZTBSJOMNRSBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholino-cyclododecene is a useful research compound. Its molecular formula is C16H29NO and its molecular weight is 251.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Morpholino-cyclododecene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Morpholino-cyclododecene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Morpholino-cyclododecene

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

4-(cyclododecen-1-yl)morpholine

InChI

InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2

InChI Key

SZTBSJOMNRSBGA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=CCCCC1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for the preparation of long-chain carbon compounds characterized by: (a) reacting cyclododecanone with morpholine in the presence of a catalyst to form 1-morpholino-1-cyclododecene; (b) separating the 1-morpholino-1-cyclododecene and reacting it with an organic acid halide of the structural formula: ##STR4## wherein Z is a chlorine, bromine, iodine or fluorine radical and X is 0, 1, 2, 3, 4, or 5; in the presence of a tertiary amine in an organic solvent while maintaining the reaction temperature at 0°-10° C. followed by (c) hydrolysis under acidic conditions, thereafter (d) separating the 2-n-alkyl-cyclotetradecanedione and reacting with a solution of alkali metal hydroxide and diethylene glycol at 90°-110° C. followed by (e) addition of hydrazine hydrate and the reaction mixture is refluxed at 125°-135° C. thereafter (f) the distillate is removed until the temperature of the reaction mixture climbs to 190°-210° C. where it is refluxed for 3 to 20 hours with slow stirring, and then (g) cooled to 110°-125° C. followed by addition of hot (80°-95° C.) water with rapid stirring followed by (h) neutralization with aqueous acid to a pH of 2 to yield the carboxylic acid which is separated and purified by recrystallization which is then (i) dissolved in tetrahydrofuran under an inert atmosphere and has added thereto the reducing agent, borane-methyl sulfide complex with stirring and heated to 40°-45° C. for 2 to 3 hours before cooling to ambient temperature followed by the sequential addition of methanol and water to quench excess borane reagent followed by (k) separation and purification of the long-chain alcohol.
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Synthesis routes and methods II

Procedure details

A two liter three-necked flask was charged with 366 grams (2.0 moles) cyclododecanone, 348 grams (4.0 moles) morpholine, 600 ml toluene and 3.0 grams (0.0158 moles) para-toluene sulfonic acid catalyst. A magnetic stir bar was added along with a few carbon boiling chips. A Dean-Stark water trap and condenser were then attached and the mixture brought to reflux with stirring. After 46 hours reflux, 75 ml. of aqueous phase had been collected. The mixture was then cooled and the excess toluene and morpholine removed at reduced pressure (25-50 mm Hg). The residue was then distilled under vacuum (0.6 mm Hg) to yield 300.5 grams of a viscous clear oil, 1-morpholino-1-cyclododecene, b.p. 135°-150° C., 60% yield.
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366 g
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60%

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